

A Technical Overview of the ADC Linker: N-Boc-Val-Dil-Dap-Doe

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Compound of Interest

Compound Name: *N-Boc-Val-Dil-Dap-Doe*

Cat. No.: *B11827441*

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Disclaimer: The following document is a technical guide based on available chemical supplier data and established scientific principles for similar compounds. "**N-Boc-Val-Dil-Dap-Doe**" is identified as a peptide linker for Antibody-Drug Conjugate (ADC) research.^[1] Specific experimental data and detailed biological pathways for this exact molecule are not extensively published. Therefore, this guide synthesizes known information with plausible, illustrative examples to meet the specified requirements for a technical whitepaper.

Introduction and Core Characterization

N-Boc-Val-Dil-Dap-Doe is a specialized chemical construct designed for use as a cleavable linker in the field of antibody-drug conjugates. ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent ("warhead") directly to cancer cells. The linker component is critical, as it must remain stable in systemic circulation and then release the warhead efficiently upon internalization into the target cell.

The structure of **N-Boc-Val-Dil-Dap-Doe** comprises several key components:

- **N-Boc-Val:** An N-terminus protected Valine amino acid. The tert-butyloxycarbonyl (Boc) group is a common protecting group in peptide synthesis.^{[2][3]}
- **Peptide Sequence (Val-Dil-Dap):** This short peptide chain (Valine - Diisoleucine - Diaminopropionic acid) is designed to be a substrate for specific lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells. This enzymatic susceptibility

ensures that the linker is cleaved, and the payload is released, only after the ADC has been internalized.

- **Doe Moiety:** This nomenclature likely represents the functional end of the linker, designed for conjugation to a Drug or effector molecule. It serves as the attachment point for the cytotoxic warhead.

The primary application of this linker is in preclinical ADC development, where researchers synthesize novel antibody-payload combinations to evaluate their therapeutic potential.

Physicochemical Properties

The fundamental properties of the linker molecule are summarized below. This data is essential for synthesis, conjugation, and formulation development.

Parameter	Value	Source
Molecular Formula	C ₄₀ H ₆₃ N ₅ O ₈	MedChemExpress[1]
Molecular Weight	758.02 g/mol	MedChemExpress[1]
Purity (Typical)	≥95% (HPLC)	Standard for research-grade reagents
Solubility	Soluble in DMSO, DMF	Typical for protected peptide linkers
Appearance	White to off-white solid	General observation for similar compounds

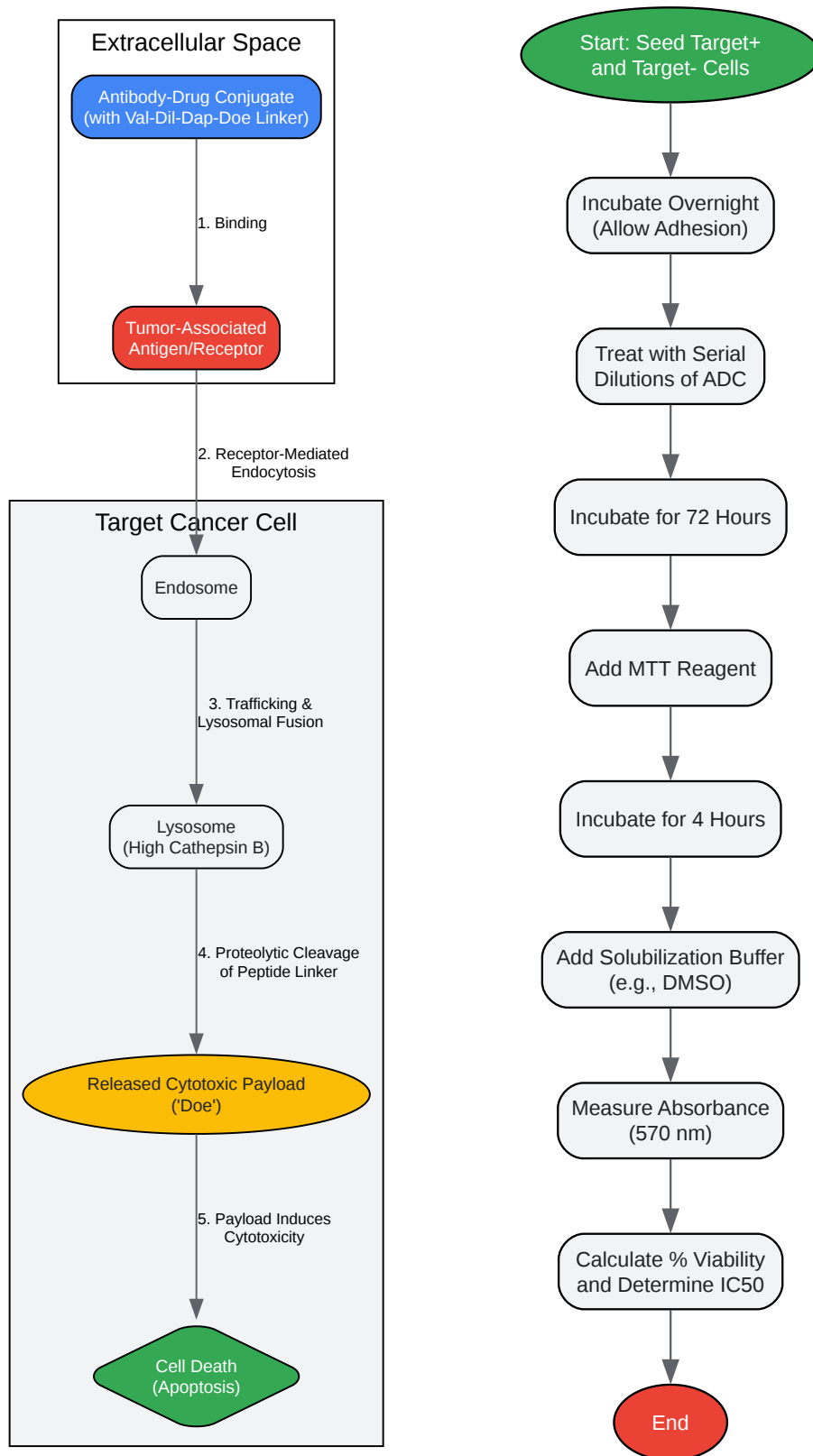
Proposed Mechanism of Action in an ADC Context

When incorporated into an ADC, the **N-Boc-Val-Dil-Dap-Doe** linker is central to the targeted delivery and conditional activation of the cytotoxic payload. The process is initiated by the high-specificity binding of the ADC's antibody component to a tumor-associated antigen on the surface of a cancer cell.

The subsequent signaling and activation pathway is as follows:

- **Binding & Internalization:** The ADC-antigen complex is internalized into the cell, primarily through receptor-mediated endocytosis.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Vesicular Trafficking:** The complex is encapsulated within an endosome.
- **Lysosomal Fusion:** The endosome matures and fuses with a lysosome, forming a phagolysosome. The internal environment of the lysosome is acidic and rich in proteases.
- **Linker Cleavage:** Lysosomal enzymes, particularly Cathepsin B, recognize and cleave the Val-Dil-Dap peptide sequence of the linker.
- **Payload Release & Action:** This cleavage liberates the active cytotoxic warhead ("Doe") from the linker and antibody. The released drug can then exert its pharmacological effect, such as disrupting DNA replication or microtubule assembly, leading to apoptosis of the cancer cell.

Visualization of the ADC Mechanism of Action



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